molecular formula C20H19BrN4O2 B2608910 [3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone CAS No. 2380184-77-8

[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone

Cat. No. B2608910
M. Wt: 427.302
InChI Key: BILVAPGVINZHMA-UHFFFAOYSA-N
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Description

“[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone” is a complex organic compound. It contains several functional groups including a bromopyridinyl group, a pyrrolidinyl group, an imidazolyl group, and a phenyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For instance, the bromopyridinyl group could be introduced via a halogenation reaction . The pyrrolidinyl group might be introduced through a cyclization reaction . The imidazolyl group could be synthesized using a variety of methods, including condensation reactions . The phenyl group could be introduced through a Friedel-Crafts alkylation .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The bromopyridinyl, pyrrolidinyl, imidazolyl, and phenyl groups all contribute to the overall structure. The presence of these groups also suggests that the compound could exhibit a variety of interesting chemical properties .


Chemical Reactions Analysis

Given the presence of multiple functional groups, this compound could participate in a variety of chemical reactions. For instance, the bromopyridinyl group could undergo nucleophilic substitution reactions . The pyrrolidinyl group could participate in ring-opening reactions . The imidazolyl group could act as a base in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the various functional groups. For instance, the bromopyridinyl group could increase the compound’s reactivity and polarity . The pyrrolidinyl group could influence the compound’s solubility and boiling point .

Safety And Hazards

Based on the components of the compound, it could potentially pose several safety hazards. For instance, the bromopyridinyl group could make the compound toxic if ingested or inhaled . Proper safety precautions should be taken when handling this compound .

properties

IUPAC Name

[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN4O2/c21-18-11-22-7-5-19(18)27-17-6-9-25(13-17)20(26)16-3-1-15(2-4-16)12-24-10-8-23-14-24/h1-5,7-8,10-11,14,17H,6,9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILVAPGVINZHMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Br)C(=O)C3=CC=C(C=C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-4-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}pyrrolidin-3-yl)oxy]pyridine

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